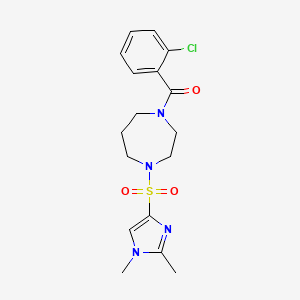
(2-chlorophenyl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chlorophenyl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C17H21ClN4O3S and its molecular weight is 396.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-chlorophenyl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone , identified by the CAS number 1903205-06-0 , is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H21ClN4O3S with a molecular weight of 396.9 g/mol . Its structure features a chlorophenyl group and an imidazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H21ClN4O3S |
| Molecular Weight | 396.9 g/mol |
| CAS Number | 1903205-06-0 |
Antimicrobial Activity
Research indicates that compounds containing chlorophenyl and imidazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against gram-positive bacteria and mycobacterial strains. The compound under discussion has not been extensively studied in isolation; however, its structural analogs have shown promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus and methicillin-resistant strains (MRSA) .
Antiviral Properties
Similar compounds have been evaluated for their antiviral activity. In particular, derivatives of benzamide structures have demonstrated effectiveness against various viral infections. For example, compounds with similar imidazole structures have been reported to inhibit adenoviral replication processes . Although specific data on the compound is limited, its structural characteristics suggest potential antiviral applications.
Cytotoxicity and Selectivity
The cytotoxic effects of related compounds have been assessed in various studies. For instance, some derivatives exhibit low cytotoxicity while maintaining potent antimicrobial activity . This balance between efficacy and safety is critical for therapeutic applications. The compound's selectivity index remains to be determined through further research.
Study 1: Antibacterial Efficacy
A study evaluating the antibacterial properties of synthesized imidazole derivatives found that certain compounds exhibited submicromolar activity against S. aureus. These findings suggest that modifications to the imidazole ring can enhance antibacterial potency . While the specific compound discussed here was not included in this study, the implications for its potential efficacy are noteworthy.
Study 2: Antiviral Mechanisms
In another investigation focusing on chlorophenyl derivatives, researchers identified mechanisms by which these compounds inhibit viral replication. Compounds similar to the one were shown to interfere with viral DNA synthesis . This mechanism could potentially extend to our compound due to shared structural features.
Propiedades
IUPAC Name |
(2-chlorophenyl)-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S/c1-13-19-16(12-20(13)2)26(24,25)22-9-5-8-21(10-11-22)17(23)14-6-3-4-7-15(14)18/h3-4,6-7,12H,5,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBABNUZJNAPHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














